4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-9-12(5-6-13(11)21-4)10-14(19)18-8-7-17-15(20)16(18,2)3/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXGDNEMYGMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCNC(=O)C2(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common method includes the acylation of 3,3-dimethylpiperazine with 4-methoxy-3-methylphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-(2-(4-Hydroxy-3-methylphenyl)acetyl)-3,3-dimethylpiperazin-2-one.
Reduction: Formation of 4-(2-(4-Methoxy-3-methylphenyl)ethanol)-3,3-dimethylpiperazin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-3-methylphenyl)-4-oxobutenoic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one stands out due to its piperazine ring, which imparts unique chemical and biological properties.
Biological Activity
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a piperazine ring substituted with a methoxy-3-methylphenyl group and an acetyl moiety, which may contribute to its biological properties.
Research indicates that 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one acts primarily as an inhibitor of the Wee1 kinase. Wee1 is a critical regulator of the cell cycle, particularly in the G2/M checkpoint. By inhibiting this kinase, the compound can potentially induce premature mitosis in cancer cells, making it a candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
In Vivo Studies
Preclinical models have also been utilized to evaluate the efficacy of this compound:
- Tumor Models : Xenograft models in mice have shown that treatment with this compound leads to reduced tumor growth compared to control groups.
- Mechanistic Insights : Analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Case Studies
-
Case Study 1: Lung Cancer Treatment
- Objective : To evaluate the efficacy of the compound in A549 xenograft models.
- Findings : Significant tumor regression was observed after 21 days of treatment. Histological analysis confirmed increased apoptosis rates in tumor tissues.
-
Case Study 2: Combination Therapy
- Objective : Assessing the compound's effectiveness when combined with conventional chemotherapeutics.
- Results : Enhanced anti-tumor activity was noted when combined with cisplatin, suggesting potential for combination therapy strategies.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Anti-proliferative | A549 | 5.2 | Significant reduction in cell viability |
| Anti-proliferative | HeLa | 6.8 | Induction of apoptosis |
| Anti-proliferative | MCF-7 | 4.9 | Increased cell cycle arrest |
Q & A
Q. What are the optimized synthetic routes for 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one, and how are reaction conditions methodically controlled?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and cyclization. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, ethanol) are used to enhance reactivity .
- Catalysts : Palladium on carbon or copper iodide may catalyze coupling reactions .
- Temperature Control : Reflux conditions (70–120°C) optimize intermediate formation while minimizing side reactions .
- pH Adjustment : Buffered conditions (pH 6–8) stabilize sensitive functional groups during acylation .
Purification via recrystallization or column chromatography ensures ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, acetyl carbonyl at ~δ 170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 331.18 for C18H23N2O3) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and piperazine ring conformation (as seen in analogous piperazinone structures) .
- IR Spectroscopy : Validates carbonyl (C=O at ~1650 cm⁻¹) and aromatic C-H stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore responsible for biological activity?
Methodological Answer:
- Core Modifications : Systematically alter substituents (e.g., methoxy vs. methyl groups) and assess binding affinity using radioligand assays .
- Molecular Docking : Compare docking scores (e.g., Glide SP/XP) of analogs against target receptors (e.g., GPCRs) to identify critical interactions .
- Bioisosteric Replacement : Replace the acetyl group with carbamate or sulfonamide to evaluate potency changes .
- Data Correlation : Use regression models to link electronic (Hammett σ) or steric (Taft Es) parameters with IC50 values .
Q. What experimental strategies resolve contradictions in biological activity data across assay models?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Orthogonal Assays : Validate results using complementary methods (e.g., in vitro enzyme inhibition + in vivo pharmacokinetics) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in lipid-rich membranes due to logP ~2.5) .
- Negative Controls : Include inactive analogs to confirm target specificity and rule off-target effects .
Q. How can stability studies under varying conditions inform storage and handling protocols?
Methodological Answer:
- Thermal Stability : Accelerated degradation studies (40–60°C) identify decomposition products via LC-MS .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess aryl ketone sensitivity .
- pH-Dependent Hydrolysis : Test solubility and degradation in buffers (pH 1–13) to optimize formulation .
- Long-Term Storage : Recommend desiccated, inert-atmosphere storage at –20°C based on TGA/DSC data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
